4-Amino-1-phenethyl-pyrrolidin-2-one hydrochloride
Overview
Description
4-Amino-1-phenethyl-pyrrolidin-2-one hydrochloride is a biochemical compound with the molecular formula C12H16N2O•HCl and a molecular weight of 240.73 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string: C1C (CN (C1=O)CCC2=CC=CC=C2)N.Cl .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 240.73 and a molecular formula of C12H16N2O•HCl .Scientific Research Applications
Synthesis and Chemical Properties
Pyrrolidine Derivatives Synthesis : Pyrrolidines are crucial in medicinal chemistry. Research by Żmigrodzka et al. (2022) demonstrated the synthesis of pyrrolidines through [3+2] cycloaddition, a method potentially applicable to various 2-substituted nitroethene analogs, suggesting broad utility in organic synthesis (Żmigrodzka et al., 2022).
4-Aminobutanenitrile Synthesis : The compound 4-Aminobutanenitrile, related to pyrrolidine, is used in neurological disorder therapeutics. Capon et al. (2020) discussed an improved synthesis method, highlighting its significance as an industrial precursor to pyrrolidine (Capon et al., 2020).
Deconjugative Esterification : Sano et al. (2006) explored the catalytic use of pyrrolidin-1-yl-pyridine for deconjugative esterification, indicating its potential in organic synthesis (Sano et al., 2006).
Applications in Biochemistry and Pharmacology
Monoamine Oxidase Inactivators : Ding and Silverman (1992) synthesized 4-(aminomethyl)-1-aryl-2-pyrrolidinone hydrochlorides as novel monoamine oxidase B inactivators. This indicates potential applications in developing treatments for neurological disorders (Ding & Silverman, 1992).
Glycosidase Inhibitors : Curtis et al. (2007) synthesized 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines, showing moderate inhibition of beta-galactosidase, which could lead to novel biochemical tools or therapeutics (Curtis et al., 2007).
Inhibition of Human Tumor Cells : Fiaux et al. (2005) studied functionalized pyrrolidines that inhibited the growth of human glioblastoma and melanoma cells, suggesting potential in cancer therapy (Fiaux et al., 2005).
Other Applications
Organocatalysis : Zlotin (2015) reviewed the use of 4-hydroxyproline-derived amino acids and amino amides, similar in structure to 4-Amino-1-phenethyl-pyrrolidin-2-one hydrochloride, as organocatalysts in asymmetric reactions. This highlights the role of pyrrolidine derivatives in catalysis (Zlotin, 2015).
Nucleophilic Catalysis : The research by En et al. (2014) on nucleophilic phosphine-catalyzed intramolecular Michael reactions of α-amino nitriles indicates the utility of pyrrolidine rings in constructing complex organic molecules (En et al., 2014).
Synthetic Applications : The work by Tseng et al. (1977) on the synthesis of chiral additives from L-α-amino acids to prepare optically active pyrrolidines emphasizes the compound's relevance in asymmetric synthesis and enamine chemistry (Tseng et al., 1977).
Safety and Hazards
properties
IUPAC Name |
4-amino-1-(2-phenylethyl)pyrrolidin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-11-8-12(15)14(9-11)7-6-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWGYXMYYGDGCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.